2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine
Overview
Description
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a thieno[2,3-d]pyrimidine core with a methylsulfanyl group at the 2-position and a morpholine ring at the 4-position.
Mechanism of Action
Target of Action
The primary targets of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell growth, proliferation, and survival, making them key targets in cancer treatment.
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of the stimulating effects of certain compounds on the adenylyl cyclase activity .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the aforementioned targets, it disrupts the signaling pathways they are involved in, leading to the suppression of tumor growth .
Pharmacokinetics
Its lipophilic nature suggests that it can easily diffuse into cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, and potentially the induction of cell death . These effects are primarily due to the compound’s ability to inhibit key proteins involved in these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with formamide and subsequent cyclization to form the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization and substitution reactions efficiently. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thieno moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)pyrido[2,3-d]pyrimidine
- 4-Morpholinothieno[2,3-d]pyrimidine
- 2-(Methylsulfanyl)-4-aminothieno[2,3-d]pyrimidine
Uniqueness
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine is unique due to the combination of the thieno[2,3-d]pyrimidine core with both a methylsulfanyl group and a morpholine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-16-11-12-9(14-3-5-15-6-4-14)8-2-7-17-10(8)13-11/h2,7H,3-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSAENTFBPWFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206540 | |
Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383146-87-0 | |
Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383146-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801206540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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